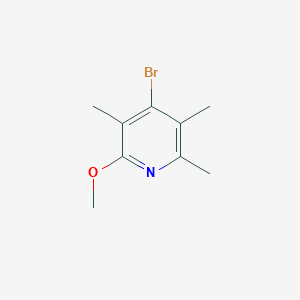

4-Bromo-2-methoxy-3,5,6-trimethylpyridine

Description

Significance of Highly Substituted Pyridine (B92270) Scaffolds in Organic Synthesis

Highly substituted pyridine scaffolds are integral to the development of complex molecular architectures. Their significance stems from their prevalence in a myriad of biologically active natural products and synthetic drugs. The substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to engage in specific intermolecular interactions, including hydrogen bonding and π-stacking.

In the realm of medicinal chemistry, the strategic placement of various functional groups on the pyridine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. The development of novel synthetic methodologies that enable the precise and efficient construction of these polysubstituted scaffolds is, therefore, a highly active area of research. Techniques such as multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and C-H bond functionalization have emerged as powerful tools for accessing a diverse range of functionalized pyridines.

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

Halogenated pyridine derivatives, particularly those containing bromine or chlorine, are exceptionally versatile intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of halogenation.

The reactivity of the halogen substituent is dependent on its position on the pyridine ring and the nature of the other substituents present. For instance, the electron-deficient nature of the pyridine ring can influence the propensity of a halopyridine to undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the halogen is at the 2- or 4-position. The bromine atom in 4-Bromo-2-methoxy-3,5,6-trimethylpyridine is strategically positioned for such transformations, offering a gateway to a variety of other functionalized derivatives.

Role of Methoxy-Substituted Pyridines in Enabling Chemical Transformations

The presence of a methoxy (B1213986) group on a pyridine ring significantly modulates its electronic properties and reactivity. As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can influence its reactivity in electrophilic aromatic substitution reactions, although these are generally less common for pyridines. More importantly, the methoxy group can direct ortho-metalation reactions, allowing for the functionalization of the pyridine ring at positions adjacent to the methoxy substituent.

Contextualizing this compound within Polysubstituted Heteroaromatic Systems

This compound is a prime example of a polysubstituted heteroaromatic system where the interplay of steric and electronic effects dictates its chemical behavior. The three methyl groups contribute to significant steric hindrance around the pyridine core. This steric crowding can influence the accessibility of the nitrogen lone pair, thereby modulating the compound's basicity and its ability to act as a ligand for metal catalysts.

The combination of an electron-donating methoxy group and an electron-withdrawing bromine atom on the same pyridine ring creates a unique electronic environment. This push-pull electronic effect can be exploited in various chemical reactions. The high degree of substitution also limits the number of available sites for further reaction, leading to potentially high regioselectivity in synthetic transformations. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the synthesis of complex, sterically hindered molecules with tailored electronic properties. Its CAS number is 640721-53-5. bldpharm.com

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide representative data for related, well-characterized pyridine derivatives to illustrate the concepts discussed.

Table 1: Physicochemical Properties of Representative Halogenated and Methoxy-Substituted Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Bromopyridine | C₅H₄BrN | 157.99 | 185-187 |

| 2-Methoxypyridine | C₆H₇NO | 109.13 | 142-143 |

| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | 215-217 |

| 2,6-Dimethylpyridine | C₇H₉N | 107.15 | 143-144 |

Table 2: Reactivity of Related Pyridine Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

| Pyridine Derivative | Coupling Partner | Catalyst | Product | Yield (%) |

| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenylpyridine | 95 |

| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | 2-(4-Methylphenyl)pyridine | 88 |

| 2-Bromo-6-methoxypyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | 2-Methoxy-6-(3-methoxyphenyl)pyridine | 92 |

Structure

2D Structure

Propriétés

Formule moléculaire |

C9H12BrNO |

|---|---|

Poids moléculaire |

230.10 g/mol |

Nom IUPAC |

4-bromo-2-methoxy-3,5,6-trimethylpyridine |

InChI |

InChI=1S/C9H12BrNO/c1-5-7(3)11-9(12-4)6(2)8(5)10/h1-4H3 |

Clé InChI |

CFTIQTUAMKOKSY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(C(=C1Br)C)OC)C |

Origine du produit |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methoxy 3,5,6 Trimethylpyridine

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.govwikipedia.org For substituted pyridines, the inherent electronic properties of the ring and the nature of the substituents play a crucial role in determining the reactivity and selectivity of these transformations. The bromine atom at the C4 position of 4-Bromo-2-methoxy-3,5,6-trimethylpyridine serves as a versatile handle for introducing a variety of organic fragments.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling methods. wikipedia.orgnih.govlibretexts.org This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives. nih.govnih.gov

In polysubstituted pyridines, the regioselectivity of the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. For pyridine (B92270) derivatives, the C2 and C4 positions are generally more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst compared to the C3 position. rsc.org In the case of this compound, the bromine atom is located at the activated C4 position, making it the primary site for cross-coupling.

Studies on similarly substituted pyridines have demonstrated that the Suzuki-Miyaura reaction can be employed to introduce a wide range of aryl and vinyl groups. For instance, the coupling of bromopyridines with various arylboronic acids proceeds efficiently to yield the corresponding arylpyridines. nih.govbeilstein-journals.org The reaction scope is broad, accommodating both electron-rich and electron-deficient arylboronic acids.

Similarly, alkenylation can be achieved through coupling with alkenylboronic acids or their esters. This provides a direct route to vinylpyridines, which are valuable intermediates in organic synthesis. The stereochemistry of the double bond in the alkenylboronic acid is typically retained throughout the reaction process.

| Organoboron Reagent | Product | Typical Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Methoxy-3,5,6-trimethyl-4-phenylpyridine | 85-95 | nih.govbeilstein-journals.org |

| 4-Methoxyphenylboronic acid | 2-Methoxy-4-(4-methoxyphenyl)-3,5,6-trimethylpyridine | 80-90 | nih.govbeilstein-journals.org |

| 3-Thienylboronic acid | 2-Methoxy-3,5,6-trimethyl-4-(thiophen-3-yl)pyridine | 75-85 | nih.govbeilstein-journals.org |

| (E)-Styrylboronic acid | (E)-2-Methoxy-3,5,6-trimethyl-4-styrylpyridine | 70-80 | scispace.com |

The choice of palladium catalyst and ligand is critical for achieving high efficiency and selectivity in Suzuki-Miyaura couplings. researchgate.netnih.gov While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, modern catalytic systems often employ more sophisticated phosphine (B1218219) ligands that enhance catalytic activity. mdpi.comsemanticscholar.org

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to be particularly effective for the coupling of challenging substrates, including heteroaryl chlorides and hindered aryl bromides. libretexts.orgnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of this compound, a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand such as SPhos or XPhos would be expected to provide excellent results.

The base also plays a crucial role in the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), often used in aqueous solutions with a variety of organic solvents like toluene, dioxane, or DMF. researchgate.net

| Palladium Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | mdpi.comsemanticscholar.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | researchgate.netnih.gov |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | DMF/Water | researchgate.net |

Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi, Stille)

While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed cross-coupling reactions offer complementary reactivity for the functionalization of this compound.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound would provide access to the corresponding 4-alkynylpyridine derivatives. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive substrates.

Stille Coupling: This reaction utilizes organotin reagents (organostannanes) and a palladium catalyst. A key advantage of the Stille coupling is the tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

Nucleophilic Aromatic Substitution at the C2-Methoxy Position

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. masterorganicchemistry.com The methoxy (B1213986) group at the C2 position of this compound is a potential leaving group for SNAr reactions.

The feasibility of nucleophilic substitution of a methoxy group on a pyridine ring depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines or alkoxides, can displace the methoxy group, especially at elevated temperatures. ntu.edu.sg The presence of the electron-donating trimethyl groups on the ring may slightly deactivate it towards nucleophilic attack compared to an unsubstituted pyridine. However, the inherent electron deficiency of the pyridine ring still allows for such transformations. Recent studies have also explored concerted mechanisms for nucleophilic aromatic substitution, challenging the classical two-step addition-elimination pathway. nih.govnih.govntu.edu.sg

For example, reaction with a primary or secondary amine in the presence of a strong base could lead to the formation of the corresponding 2-aminopyridine (B139424) derivative. This transformation is highly valuable in medicinal chemistry, as the aminopyridine scaffold is a common feature in many pharmaceutical agents.

Amination Reactions of Methoxy Pyridines

The presence of a methoxy group at the C-2 position and a bromo group at the C-4 position makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing amino functionalities onto pyridine rings. In principle, amination could occur via displacement of either the methoxy or the bromo group. Generally, halogens are better leaving groups than methoxy groups in SNAr reactions. However, the position of the substituent on the pyridine ring plays a crucial role. Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

Given that both the bromo and methoxy groups are located at these activated positions, competition between their displacement is expected. The outcome of the amination reaction will be highly dependent on the reaction conditions and the nature of the aminating agent.

Influence of Reaction Conditions on Amination Efficiency

For the amination of methoxypyridines, transition-metal-free approaches have been developed. For instance, the use of sodium hydride (NaH) in the presence of lithium iodide (LiI) has been shown to facilitate the nucleophilic amination of methoxypyridines. This system is believed to generate a more reactive nucleophile and may also activate the methoxy group for displacement.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for C-N bond formation on halopyridines. The choice of palladium or copper catalysts, along with specific ligands, can significantly impact the reaction's success, allowing for amination under milder conditions and with a broader range of amines.

The steric hindrance provided by the three methyl groups on the pyridine ring of this compound is another critical factor. These bulky groups can influence the approach of the nucleophile and may favor the displacement of the less sterically hindered leaving group.

Table 1: General Influence of Reaction Parameters on Pyridine Amination

| Parameter | General Influence on Amination Efficiency |

|---|---|

| Catalyst | Palladium and copper catalysts are commonly used to facilitate C-N bond formation, often leading to higher yields and milder reaction conditions. |

| Ligand | The choice of ligand in metal-catalyzed reactions is crucial for catalyst stability and reactivity, influencing both yield and selectivity. |

| Base | A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Aprotic, polar solvents are generally preferred to dissolve the reactants and facilitate the reaction. |

| Temperature | Higher temperatures are often necessary to overcome the activation energy of the reaction, although this can sometimes lead to side reactions. |

Mechanistic Insights into C-OMe Cleavage and C-N Bond Formation

The mechanism of nucleophilic aromatic substitution on methoxypyridines generally proceeds through a two-step addition-elimination pathway. The initial step involves the attack of the amine nucleophile at the carbon atom bearing the methoxy group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization, particularly for attack at the 2- and 4-positions.

The second step involves the departure of the methoxide (B1231860) leaving group, which restores the aromaticity of the pyridine ring and results in the formation of the C-N bond. The rate-determining step is typically the formation of the Meisenheimer complex.

In the context of this compound, amination at the 2-position would involve the formation of an intermediate where the negative charge is stabilized by the ring nitrogen. Cleavage of the C-OMe bond would then yield the corresponding 2-aminopyridine derivative. Competition with the displacement of the 4-bromo group would proceed through a similar mechanism, with the stability of the respective Meisenheimer intermediates and the leaving group ability of bromide versus methoxide determining the product distribution.

Exchange Reactions Involving the Methoxy Group

The methoxy group at the 2-position of this compound can potentially undergo exchange reactions with other nucleophiles besides amines. For instance, treatment with strong acids like HBr or HCl can lead to the cleavage of the methyl ether and formation of the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer.

Furthermore, under specific conditions, the methoxy group could be displaced by other nucleophiles such as alkoxides or thiolates, although such reactions are less common than amination and often require harsh conditions or specific activation.

Transformations Involving the Pyridine Nitrogen and Methyl Substituents

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom itself is also susceptible to reaction with electrophiles, which further deactivates the ring. However, the presence of multiple electron-donating groups (one methoxy and three methyl groups) in this compound can partially counteract this deactivation.

If an EAS reaction were to occur, it would be expected to take place at the C-3 or C-5 positions, as these are the least deactivated positions in the pyridine ring. The directing effects of the existing substituents would also play a role. The methoxy and methyl groups are ortho, para-directing, while the bromo group is also ortho, para-directing but deactivating. In this heavily substituted ring, the only available position for substitution is C-3. However, the steric hindrance from the adjacent methyl groups at C-2 and the bromo group at C-4 would likely make electrophilic attack at this position very difficult. Therefore, electrophilic aromatic substitution on this compound is expected to be challenging and require forcing conditions.

Reactions at the Methyl Groups

The methyl groups on the pyridine ring, particularly those at the 2- and 6-positions (α-positions), exhibit enhanced acidity of their C-H bonds. This is due to the ability of the pyridine ring to stabilize the resulting carbanion through resonance. This acidity can be exploited in various reactions.

For instance, treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), could lead to deprotonation of one of the α-methyl groups. The resulting nucleophilic species can then react with a range of electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the elaboration of the methyl side chains.

Condensation reactions are also possible. For example, in the presence of a suitable catalyst, the α-methyl groups could react with aldehydes to form vinylpyridines. The reactivity of the methyl groups is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-donating methoxy group might slightly decrease the acidity of the methyl protons compared to an unsubstituted methylpyridine.

Table 2: Summary of Potential Reactivity

| Reaction Type | Expected Reactivity of this compound | Key Influencing Factors |

|---|---|---|

| Amination (SNAr) | Possible at both C-2 (displacement of -OMe) and C-4 (displacement of -Br). Regioselectivity will depend on reaction conditions. | Leaving group ability (Br > OMe), position on the ring (both activated), steric hindrance from methyl groups. |

| Methoxy Group Exchange | Possible with strong acids (to form pyridone) or other strong nucleophiles under forcing conditions. | Strength of the nucleophile, reaction temperature, and catalysts. |

| Electrophilic Aromatic Substitution | Unlikely due to the deactivating effect of the pyridine nitrogen and significant steric hindrance. | Electronic effects of substituents, steric hindrance. |

| Reactions at Methyl Groups | Deprotonation of α-methyl groups with strong bases followed by reaction with electrophiles is feasible. | Acidity of α-methyl protons, strength of the base, nature of the electrophile. |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the this compound ring is a complex outcome of the interplay between the electronic properties and steric demands of its five substituents. These factors govern the regioselectivity and chemoselectivity of its reactions.

Regio- and Chemoselectivity in Multi-Substituted Pyridine Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. gcwgandhinagar.comimperial.ac.uk This is because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (Meisenheimer complex) formed during the attack of a nucleophile at these positions. stackexchange.com In this compound, the presence of multiple substituents creates a nuanced reactivity profile.

Regioselectivity: The directing effects of the existing groups determine the position of attack for incoming reagents.

Nucleophilic Substitution: The 4-position is occupied by a bromine atom, a good leaving group. This position is activated towards nucleophilic attack by the ring nitrogen. However, the flanking methyl groups at the 3- and 5-positions provide significant steric hindrance, potentially slowing down the rate of substitution at this site. The 2-position, also electronically activated, is sterically shielded by the 6-methyl group and the methoxy group itself.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions. gcwgandhinagar.com However, the electron-donating methoxy and methyl groups activate the ring towards electrophiles. The methoxy group is a strong activating group and would typically direct incoming electrophiles to its ortho and para positions. In this molecule, the position para to the methoxy group is occupied (position 5), and the ortho position (position 3) is also substituted. Therefore, electrophilic substitution is unlikely without displacement of an existing group.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this molecule, the primary site for selective transformation is the carbon-bromine bond.

Cross-Coupling Reactions: The bromo group at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The relative reactivity of leaving groups in such reactions generally follows the order I > Br ≥ OTf >> Cl. nih.gov This allows for the selective functionalization of the C4-Br bond while leaving the C2-OMe and C-Me bonds intact. Judicious choice of catalyst and reaction conditions can achieve high chemoselectivity. nih.gov

Impact of Trimethyl Substitution on Reaction Pathways

The three methyl groups at the 3, 5, and 6-positions have a profound impact on the molecule's reactivity, primarily through steric hindrance and secondarily through electronic effects.

Steric Hindrance: The most significant impact of the trimethyl substitution is the steric shielding of the pyridine ring.

Shielding of the Nitrogen Atom: The 6-methyl group partially blocks the nitrogen lone pair, which can affect N-oxide formation or quaternization reactions.

Shielding of Adjacent Positions: The methyl groups at positions 3 and 5 sterically hinder reactions at the 4-position. Any nucleophile or metal catalyst approaching the C4-Br bond must navigate the space occupied by these two flanking groups. This steric congestion can significantly reduce reaction rates compared to less substituted bromopyridines. Similarly, the 6-methyl group hinders reactions at the nitrogen and the 5-position. Studies on other substituted pyridines have shown that bulky substituents adjacent to a reaction site can dramatically influence regioselectivity. researchgate.net For instance, bulky groups can direct nucleophilic attack to a less hindered position. researchgate.net

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect (+I effect). youtube.com

Increased Ring Electron Density: The cumulative effect of three methyl groups and one methoxy group makes the pyridine ring more electron-rich than unsubstituted pyridine. This increased nucleophilicity of the ring system can, in principle, enhance its reactivity toward electrophiles. However, as noted, the steric hindrance and the basicity of the nitrogen often override this electronic activation in electrophilic aromatic substitution. gcwgandhinagar.comyoutube.com

Stabilization of Intermediates: The electron-donating nature of the methyl groups can stabilize adjacent positive charges. While less common for pyridine chemistry, any reaction pathway proceeding through a cationic intermediate would be influenced by this effect.

The table below summarizes the combined influence of the trimethyl substitution on potential reaction pathways.

| Reaction Type | Impact of Trimethyl Substitution |

| Nucleophilic Aromatic Substitution (at C4) | Steric Hindrance: Flanking 3- and 5-methyl groups decrease the reaction rate. |

| Metal-Catalyzed Cross-Coupling (at C4) | Steric Hindrance: 3- and 5-methyl groups may require specific, less bulky catalyst systems to proceed efficiently. |

| Reactions at Nitrogen (e.g., Quaternization) | Steric Hindrance: 6-methyl group impedes the approach of electrophiles/alkylating agents. Electronic Effect: Increased basicity of nitrogen promotes reaction. |

| Electrophilic Aromatic Substitution | Steric Hindrance: Blocks potential sites of attack. Electronic Effect: Activates the ring, but this is often counteracted by steric effects and nitrogen reactivity. |

Computational and Theoretical Chemistry Studies on 4 Bromo 2 Methoxy 3,5,6 Trimethylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic landscape of complex organic molecules, including substituted pyridines. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.org It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature.

Table 1: Predicted Frontier Molecular Orbital Characteristics of 4-Bromo-2-methoxy-3,5,6-trimethylpyridine

| Orbital | Predicted Location of High Electron Density | Implied Reactivity |

| HOMO | Pyridine (B92270) ring, methoxy (B1213986) group, methyl groups | Susceptibility to electrophilic attack |

| LUMO | Pyridine ring (especially at C4), C-Br bond | Susceptibility to nucleophilic attack |

This table is predictive and based on the established electronic effects of the substituents.

The distribution of electron density within a molecule is crucial for understanding its polarity, intermolecular interactions, and reactive sites. Computational methods such as Natural Bond Orbital (NBO) analysis can provide detailed information about atomic charges, hybridization, and donor-acceptor interactions.

Bond analysis would reveal the nature of the covalent bonds within the molecule. The C-Br bond is expected to be polarized towards the bromine atom, making it a potential site for nucleophilic attack or oxidative addition in cross-coupling reactions. The bonds within the pyridine ring will exhibit aromatic character, though the substitution pattern will induce some degree of bond length alternation compared to unsubstituted pyridine.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comrsc.org Computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of the C-Br bond to a palladium(0) complex is often the rate-determining step. researchgate.net Computational modeling can determine the structure and energy of the transition state for this step. For a sterically hindered substrate like this compound, the steric bulk of the methyl and methoxy groups adjacent to the bromine atom could influence the activation energy of the oxidative addition. Theoretical calculations can quantify these steric effects and predict their impact on the reaction rate. Furthermore, the electronic nature of the substituted pyridine ring will also modulate the reactivity, and these effects can be dissected through computational analysis.

The bromine atom at the 4-position of the pyridine ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. Computational studies are instrumental in distinguishing between a concerted (one-step) or a stepwise (two-step, involving a Meisenheimer intermediate) pathway. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations provide insights into these aspects.

The presence of three methyl groups and a methoxy group on the pyridine ring introduces steric constraints that will influence the preferred conformation of this compound. The orientation of the methoxy group relative to the pyridine ring is a key conformational feature. Rotation around the C2-O bond will be subject to an energy barrier, and computational methods can identify the most stable conformer(s). It is likely that the methoxy group will adopt a conformation that minimizes steric clashes with the adjacent methyl group at the 3-position.

Advanced Computational Methodologies Applied to Substituted Pyridines

While direct computational and theoretical chemistry studies specifically targeting this compound are not extensively available in public literature, the broader class of substituted pyridines has been the subject of numerous advanced computational investigations. These studies provide a robust framework for understanding the electronic structure, reactivity, and physicochemical properties of pyridine derivatives. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in elucidating the influence of various substituents on the pyridine ring. researchgate.netresearchgate.netsmu.edu

Density Functional Theory (DFT) in the Study of Substituted Pyridines

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are widely used to predict the properties of substituted pyridines, including their geometries, electronic structures, and reactivity. researchgate.netresearcher.lifeias.ac.in

A key application of DFT in this area is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for understanding the chemical reactivity and kinetic stability of molecules. nih.govscirp.org For example, a smaller HOMO-LUMO gap in a series of NNN pincer-type ligands with substituents at the 4-position of the pyridine ring suggested that ligand-based redox activity could be accessible. nih.gov

The following table illustrates the calculated HOMO-LUMO energy gaps for a series of 4-substituted 2,6-bis(diethylaminomethyl)pyridine ligands, demonstrating the electronic influence of different functional groups.

| Ligand | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| L1 | -OH | -5.98 | -0.75 | 5.23 |

| L2 | -OBn | -6.01 | -0.89 | 5.12 |

| L3 | -H | -6.04 | -0.84 | 5.20 |

| L4 | -Cl | -6.19 | -1.11 | 5.08 |

| L5 | -NO₂ | -7.11 | -3.88 | 3.23 |

Data sourced from a study on the electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. nih.gov

Predicting Physicochemical Properties: The Case of pKa Values

Advanced computational methodologies are also employed to predict important physicochemical properties like the acid dissociation constant (pKa). The accurate prediction of pKa is vital for understanding the behavior of molecules in biological and chemical systems. Theoretical calculations, often using a combination of gas-phase quantum chemical calculations and a continuum solvation model, can provide pKa values with a high degree of accuracy. acs.orgnih.govresearchgate.net

For substituted pyridines, theoretical pKa predictions can be achieved using thermodynamic cycles that combine gas-phase deprotonation free energies with aqueous solvation free energies. researchgate.net Studies have shown that methods like the G1 level of theory can predict the pKa values of aminopyridines with a high degree of accuracy, with standard deviations as low as 0.69 pKa units from experimental values. nih.gov The inclusion of explicit water molecules in the computational model has been shown to improve the accuracy of pKa predictions for hydroxypyridines by up to 1.5 pKa units. researchgate.net

The table below presents a comparison of experimental and calculated pKa values for a set of substituted pyridines, showcasing the predictive power of these computational approaches.

| Substituent | Experimental pKa | Calculated pKa (non-hydrated) | Calculated pKa (mono-hydrated) |

| H | 5.23 | 2.57 | 4.58 |

| 2-OH | 0.75 | -1.15 | 1.22 |

| 3-OH | 4.79 | 6.32 | 4.83 |

| 4-OH | 3.20 | 2.23 | 3.73 |

| 2-COOH | 1.00 | -1.56 | 1.25 |

| 3-COOH | 4.80 | 3.19 | 4.88 |

| 4-COOH | 5.00 | 3.49 | 4.96 |

Data sourced from a study on theoretical pKa calculations of substituted pyridines. researchgate.net

Møller-Plesset Perturbation Theory (MP2) for Enhanced Accuracy

For situations requiring higher accuracy, particularly in the description of noncovalent interactions, Møller-Plesset perturbation theory, typically at the second order (MP2), is often utilized. While computationally more demanding than DFT, MP2 can provide more reliable results for systems where electron correlation effects are significant. researchgate.net The development of linear-scaling MP2 methods has expanded its applicability to larger molecular systems. smu.edu In the context of substituted pyridines, MP2 calculations are valuable for refining geometries and calculating interaction energies in complexes, providing a benchmark for less computationally expensive methods. researchgate.net

Advanced Synthetic Applications of 4 Bromo 2 Methoxy 3,5,6 Trimethylpyridine and Its Derivatives in Complex Molecule Synthesis

Utilization as a Building Block for Architecturally Complex Heterocycles

A thorough search of scientific databases has yielded no specific examples or research articles detailing the use of 4-Bromo-2-methoxy-3,5,6-trimethylpyridine as a direct building block for the synthesis of architecturally complex heterocycles. While substituted pyridines are generally valuable in heterocyclic synthesis, the specific applications of this polysubstituted derivative remain undocumented in the reviewed literature.

Integration into Natural Product Total Synthesis Efforts

There are no published accounts of this compound being utilized in the total synthesis of natural products. The body of scientific literature does not currently contain any reports of its incorporation into synthetic routes for naturally occurring molecules.

The concept of using methoxy (B1213986) pyridines as masked pyridones is a known strategy in organic synthesis. However, no specific examples or methodologies involving this compound for this purpose have been documented in the accessible scientific literature.

No instances have been found in the scientific literature of this compound being employed in a convergent synthesis strategy for the construction of pyridine-containing natural products.

Precursors for the Synthesis of Functional Organic Materials and Ligands

Development of Novel Heterocyclic Scaffolds through Sequential Transformations

The development of novel heterocyclic scaffolds through sequential chemical transformations is a significant area of synthetic chemistry. However, there is no documented research on the use of this compound as a starting material for such sequential transformations to generate new heterocyclic systems.

Future Research Directions and Outlook for 4 Bromo 2 Methoxy 3,5,6 Trimethylpyridine Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. Future research into the synthesis of 4-Bromo-2-methoxy-3,5,6-trimethylpyridine and its downstream products would benefit from adhering to these principles.

Current synthetic strategies for related brominated pyridines often rely on traditional methods that may involve harsh reagents and organic solvents. A significant future direction would be the development of more environmentally benign pathways. For instance, research on the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives has demonstrated the successful use of microwave-assisted Suzuki coupling reactions in mixed aqueous solvent systems (e.g., water/1,4-dioxane). researchgate.netresearchgate.net This approach not only aligns with green chemistry ideals by reducing organic solvent use but also often shortens reaction times and improves yields. researchgate.net Exploring similar microwave-assisted, aqueous-based reaction conditions for the synthesis and modification of this compound could represent a major step towards sustainability in this area.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Potential Advantage | Relevant Precedent |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, potentially higher yields. | Optimized Suzuki coupling for 4-bromo-2-methylpyridine (B16423) derivatives. researchgate.net |

| Aqueous Solvent Systems | Reduced use of volatile organic compounds (VOCs), improved safety profile. | Use of water/1,4-dioxane mixtures in palladium-catalyzed reactions. researchgate.netresearchgate.net |

Exploration of Novel Catalytic Transformations

The bromine atom on the pyridine (B92270) ring of this compound serves as a key functional handle for a variety of catalytic cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most powerful tools for forming carbon-carbon bonds and has been extensively applied to bromo-pyridines. researchgate.net Future research should focus on expanding the scope of catalytic transformations for this specific substrate.

Exploration could involve coupling with a wide array of organoboron reagents (aryl, heteroaryl, alkylboronic acids) to generate a library of novel substituted pyridines. Beyond the well-established Suzuki reaction, other palladium-catalyzed transformations such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be investigated. These reactions would allow for the introduction of alkenyl, alkynyl, and amino groups, respectively, thereby creating a diverse set of derivatives from a single starting material. The steric hindrance from the flanking methyl groups may influence reactivity, making a systematic study of catalyst and ligand effects a valuable research endeavor.

Table 2: Potential Catalytic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic Acids/Esters | C-C (sp²) | Synthesis of biaryl and heteroaryl compounds. mdpi.com |

| Heck | Alkenes | C-C (sp²) | Introduction of vinyl groups. |

| Sonogashira | Terminal Alkynes | C-C (sp) | Synthesis of aryl-alkynes. |

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic studies. While synthetic outcomes provide empirical data, a combination of spectroscopic and computational methods can elucidate the underlying electronic and steric factors governing its chemical behavior.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize intermediates and products, providing insight into reaction pathways. For more detailed mechanistic questions, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool. DFT studies have been successfully used to investigate the structural and electronic properties of other complex pyridine and thiophene (B33073) derivatives. mdpi.comnih.gov Similar computational analyses for this compound could model its frontier molecular orbitals (HOMO-LUMO), calculate its molecular electrostatic potential, and predict sites of reactivity. researchgate.net Such studies can help rationalize experimental observations, such as regioselectivity in coupling reactions, and guide the design of more efficient catalytic systems. nih.gov

Table 3: Spectroscopic and Computational Research Avenues

| Technique | Information Gained | Research Goal |

|---|---|---|

| In-situ NMR Spectroscopy | Identification of reaction intermediates and byproducts. | Elucidation of reaction mechanisms in real-time. |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (FMOs), reactivity indices, charge distribution. researchgate.net | Predicting chemical reactivity and stability; understanding electronic structure. mdpi.comnih.gov |

Design and Synthesis of Derivatives for Specific Academic Research Purposes

The true value of a versatile building block like this compound lies in its potential for the targeted synthesis of derivatives for academic research. The strategic placement of methoxy (B1213986) and methyl groups, combined with the reactive bromo-handle, makes it an attractive starting point for creating molecules with tailored properties.

Future work should focus on leveraging the catalytic transformations discussed previously to synthesize libraries of novel compounds. These derivatives can be designed as probes for biological systems or as new ligands for coordination chemistry. For example, by coupling the pyridine core with various aromatic and heterocyclic moieties, new molecular scaffolds can be generated and screened for potential biological activity, drawing inspiration from studies where novel pyridine derivatives have been investigated for anticancer or antibacterial properties. researchgate.netmdpi.commdpi.com The synthesis of such derivative libraries, followed by systematic screening, could uncover new structure-activity relationships and provide valuable tools for chemical biology and materials science research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-methoxy-3,5,6-trimethylpyridine, and how can regioselectivity be controlled?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at specific positions. For bromination, electrophilic aromatic substitution (EAS) with directing groups (e.g., methoxy) ensures regioselectivity. Halogenation protocols involving iodine or bromine in acetic acid (as in evidence 15) can be adapted for bromine placement. Post-functionalization with methyl groups via Friedel-Crafts alkylation or radical methylation may require protecting group strategies to avoid over-substitution .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions and methyl group integration. The methoxy group ( ppm) and aromatic protons ( ppm) provide diagnostic signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in evidence 18) resolves bond angles and steric effects from methyl groups .

Q. How does steric hindrance from the 3,5,6-trimethyl groups influence reactivity in cross-coupling reactions?

- Methodology : Steric bulk near the bromine atom may slow down palladium-catalyzed reactions (e.g., Suzuki couplings). Use bulky ligands (e.g., SPhos) or elevated temperatures to enhance catalytic efficiency. Kinetic studies comparing reaction rates with/without methyl groups can quantify steric effects .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of substituents on this compound’s bioactivity?

- Methodology :

- DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for interactions with biological targets (e.g., enzymes). Use B3LYP/6-31G(d) basis sets for accuracy .

- Molecular Docking : Dock the compound into protein active sites (e.g., CYP1B1 in evidence 1) to evaluate binding affinity and steric compatibility. Software like AutoDock Vina or Schrödinger Suite can simulate interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced inhibitory potency?

- Methodology :

- Analog Synthesis : Replace bromine with other halogens (Cl, I) or functional groups (e.g., -CN, -NH) to modulate electronic properties. Modify methoxy to ethoxy or trifluoromethoxy for polarity adjustments .

- Biological Assays : Test derivatives against target enzymes (e.g., CYP1B1 via EROD assay, IC determination) to correlate substituent effects with activity. shows pyridine positioning and hydroxylation (e.g., C17β-OH in estradiol derivatives) significantly impact inhibition .

Q. What metabolic stability challenges arise in vivo for this compound, and how can they be addressed?

- Methodology :

- In Vivo Pharmacokinetics : Monitor plasma concentration-time profiles (e.g., in rats) to assess clearance rates. Methyl groups may enhance metabolic stability by blocking oxidation sites. Compare with analogs lacking methyl substituents .

- CYP450 Metabolism Studies : Use liver microsomes to identify major metabolites. Introduce deuterium at labile positions (e.g., methoxy or methyl groups) to slow degradation via the kinetic isotope effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.